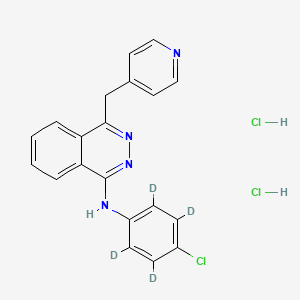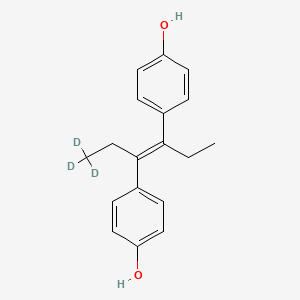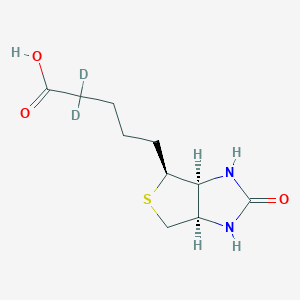
Biotin-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-d2 is a deuterated form of biotin, a water-soluble B-vitamin essential for cell growth, the production of fatty acids, and the metabolism of fats and amino acids . The deuterium atoms in this compound replace the hydrogen atoms in the biotin molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-d2 involves the incorporation of deuterium atoms into the biotin molecule. One common method is the hydrogen-deuterium exchange reaction, where biotin is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium . Another method involves the use of deuterated reagents in the synthesis of biotin from its precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure efficient incorporation of deuterium atoms . The final product is purified using techniques such as chromatography to achieve the desired level of deuteration .
化学反応の分析
Types of Reactions
Biotin-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form biotin sulfoxide and biotin sulfone under specific conditions.
Reduction: Reduction reactions can convert biotin sulfoxide and biotin sulfone back to this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin sulfoxide and biotin sulfone.
Reduction: This compound from biotin sulfoxide and biotin sulfone.
Substitution: Various substituted biotin derivatives depending on the reagents used.
科学的研究の応用
Biotin-d2 has a wide range of scientific research applications, including:
作用機序
Biotin-d2 functions similarly to biotin by acting as a coenzyme for carboxylase enzymes involved in various metabolic processes . These enzymes catalyze the transfer of carboxyl groups to substrates, playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The deuterium atoms in this compound do not significantly alter its biochemical activity but provide a useful tool for tracing and studying metabolic pathways .
類似化合物との比較
Biotin-d2 is unique due to the presence of deuterium atoms, which distinguish it from other biotin analogs. Similar compounds include:
Biotin: The non-deuterated form, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Biotinylated Compounds: Various derivatives of biotin used for labeling and detection purposes.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing insights into metabolic processes that are not possible with non-deuterated biotin .
特性
分子式 |
C10H16N2O3S |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2 |
InChIキー |
YBJHBAHKTGYVGT-XQDKMORNSA-N |
異性体SMILES |
[2H]C([2H])(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


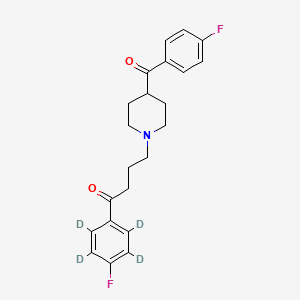
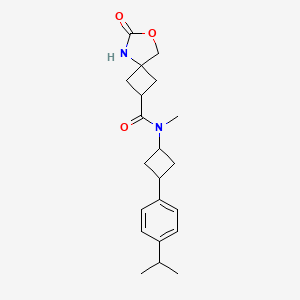
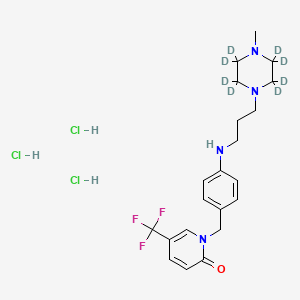
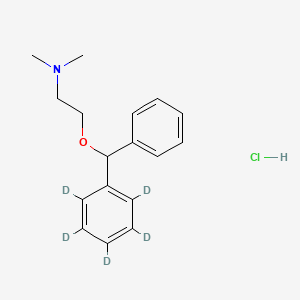
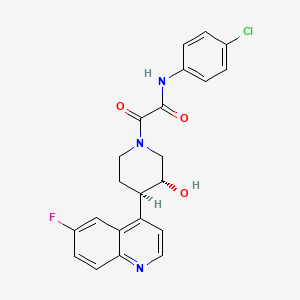
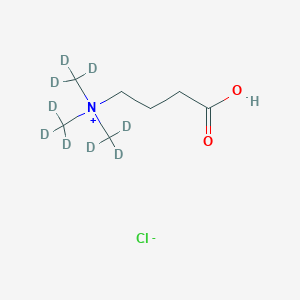
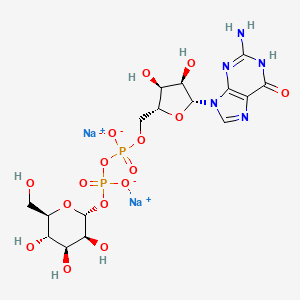
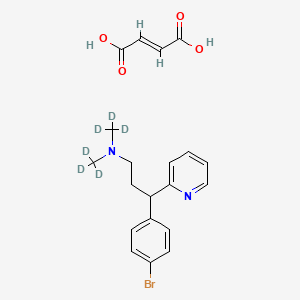
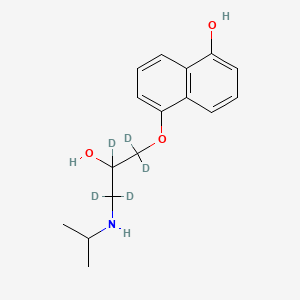
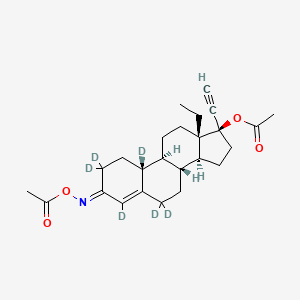
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
